Ethyl 3,5-dibromofuran-2-carboxylate
Description
Ethyl 3,5-dibromofuran-2-carboxylate is a brominated furan ester characterized by a five-membered furan ring substituted with two bromine atoms at the 3- and 5-positions and an ethyl ester group at the 2-position. This compound belongs to a class of halogenated heterocycles, which are critical intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to the reactivity of C–Br bonds .
The steric and electronic effects of the bromine substituents influence the compound’s reactivity, solubility, and crystallinity.
Properties
Molecular Formula |
C7H6Br2O3 |
|---|---|
Molecular Weight |
297.93 g/mol |
IUPAC Name |
ethyl 3,5-dibromofuran-2-carboxylate |
InChI |
InChI=1S/C7H6Br2O3/c1-2-11-7(10)6-4(8)3-5(9)12-6/h3H,2H2,1H3 |
InChI Key |
KWMHDRWGGGCQAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(O1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dibromofuran-2-carboxylate typically involves the bromination of furan derivatives followed by esterification. One common method includes the bromination of furan-2-carboxylic acid using bromine in the presence of a catalyst, followed by esterification with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dibromofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted furan derivatives.
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of 3,5-dibromofuran-2-methanol.
Scientific Research Applications
Ethyl 3,5-dibromofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3,5-dibromofuran-2-carboxylate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4,5-Dibromofuran-2-Carboxylate
Structural Differences: This positional isomer of ethyl 3,5-dibromofuran-2-carboxylate features bromine atoms at the 4- and 5-positions of the furan ring (vs. 3- and 5-positions). This minor positional shift significantly alters molecular symmetry and dipole moments. However, the electron-withdrawing effect of adjacent bromines (4 and 5 positions) could destabilize intermediates in certain reactions.
Table 1: Comparison of Key Properties
Ethyl 4-Bromo-2-Methylnicotinate
Structural Differences : This compound replaces the furan ring with a pyridine (nicotinate) ring, introducing a nitrogen atom and a methyl group at the 2-position. The bromine is located at the 4-position of the pyridine.
Electronic Effects : The pyridine ring’s inherent electron deficiency (due to nitrogen’s electronegativity) contrasts with the furan’s oxygen-based electron-richness. This difference alters electrophilic/nucleophilic behavior.
Applications : Pyridine derivatives like this are often used in pharmaceuticals and agrochemicals, whereas brominated furans are more common in materials science .
Table 2: Heterocyclic Ring Comparison
| Property | Furan-Based (3,5-Br) | Pyridine-Based (4-Br) |
|---|---|---|
| Aromatic Ring Type | Oxygen-containing | Nitrogen-containing |
| Electron Density | Electron-rich (O lone pairs) | Electron-deficient (N inductive) |
| Common Applications | Cross-coupling reagents | Drug intermediates |
Theoretical Insights: Reactivity via Density Functional Theory (DFT)
Conceptual DFT principles, such as electronegativity (χ) and hardness (η), provide a framework for comparing reactivity. For this compound:
- Electronegativity: The electron-withdrawing Br and ester groups increase χ, making the compound more electrophilic than non-halogenated analogs.
- Hardness : The rigid furan ring and Br substituents likely elevate η, reducing polarizability compared to softer, less halogenated esters .
In contrast, ethyl 4,5-dibromofuran-2-carboxylate may exhibit lower η due to reduced steric strain, enhancing its suitability for reactions requiring flexible transition states.
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